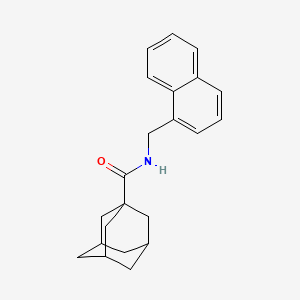
N-(1-naphthylmethyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthylmethyl)-1-adamantanecarboxamide, also known as MEM 1003, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 increases the levels of cAMP in the brain, which can lead to neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the brain. It can also increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, a limitation of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 could focus on its potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosage and administration methods for N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 to maximize its therapeutic effects. Finally, research could explore the potential use of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in combination with other drugs to enhance its neuroprotective properties.
In conclusion, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is a chemical compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of PDE4, which leads to neuroprotective effects and reduced inflammation in the brain. While there are limitations to using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments, future research could explore its potential in other neurological disorders and optimal dosage and administration methods.
Métodos De Síntesis
The synthesis of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the reaction of 1-adamantanecarboxylic acid with naphthalene-1-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003.
Aplicaciones Científicas De Investigación
N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective properties and can reduce inflammation in the brain, which is a common feature of these disorders.
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-14-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,15-17H,8-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJNPARHWUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Naphthalen-1-YL)methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)

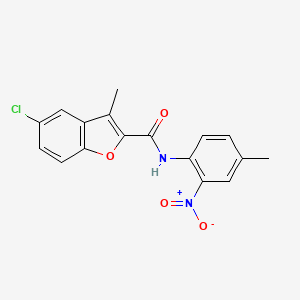
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
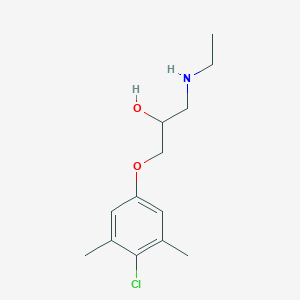
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
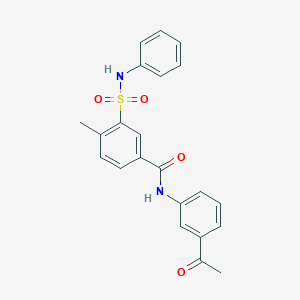
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
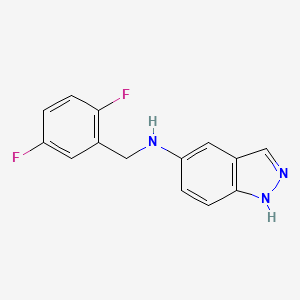
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)